molecular formula C23H24N2O3S B301064 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

货号 B301064
分子量: 408.5 g/mol
InChI 键: IECHIKMUNXGIAR-NXZXOXKRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as ABT-263, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. ABT-263 has been the subject of extensive research due to its potential therapeutic applications in cancer treatment.

作用机制

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one binds to the hydrophobic groove of Bcl-2 family proteins, preventing them from inhibiting apoptosis. This leads to the activation of the apoptotic pathway and ultimately results in cancer cell death. 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has a high affinity for Bcl-2, Bcl-xL, and Bcl-w, but has little to no effect on other Bcl-2 family proteins, such as Mcl-1.
Biochemical and Physiological Effects:
5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been shown to cause thrombocytopenia, or low platelet counts, which can lead to bleeding. This side effect has limited the use of 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in clinical trials, and efforts are underway to develop safer Bcl-2 inhibitors.

实验室实验的优点和局限性

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a potent inhibitor of Bcl-2 family proteins and has been widely used in preclinical studies to investigate the role of these proteins in cancer development and progression. However, 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

未来方向

For research include the development of combination therapies that target multiple pathways involved in cancer development and progression. In addition, efforts are underway to identify biomarkers that can predict response to Bcl-2 inhibitors, which could help to personalize cancer treatment and improve patient outcomes.

合成方法

The synthesis of 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves several steps, including the condensation of 4-ethoxyaniline with thiosemicarbazide to form 2-(4-ethoxyphenyl)imino-3-thiazolidinone, which is then reacted with 4-(allyloxy)benzaldehyde to form the final product. The synthesis of 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been optimized to improve yield and purity, making it a viable option for large-scale production.

科学研究应用

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in cancer treatment. Bcl-2 family proteins play a crucial role in regulating apoptosis, or programmed cell death, and are often overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one binds to Bcl-2 family proteins, inhibiting their anti-apoptotic function and promoting cancer cell death. 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

属性

产品名称

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

分子式

C23H24N2O3S

分子量

408.5 g/mol

IUPAC 名称

(5Z)-2-(4-ethoxyphenyl)imino-3-ethyl-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H24N2O3S/c1-4-15-28-20-11-7-17(8-12-20)16-21-22(26)25(5-2)23(29-21)24-18-9-13-19(14-10-18)27-6-3/h4,7-14,16H,1,5-6,15H2,2-3H3/b21-16-,24-23?

InChI 键

IECHIKMUNXGIAR-NXZXOXKRSA-N

手性 SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)OCC

规范 SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)OCC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。